molecular formula C18H21N5O3 B4169872 4-(4-methylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)-3-nitrobenzamide

4-(4-methylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)-3-nitrobenzamide

Cat. No.: B4169872
M. Wt: 355.4 g/mol
InChI Key: VORYJEYDZYSFTO-UHFFFAOYSA-N
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Description

4-(4-methylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a piperazine ring, a pyridine ring, and a nitrobenzamide moiety

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-13-4-3-5-17(19-13)20-18(24)14-6-7-15(16(12-14)23(25)26)22-10-8-21(2)9-11-22/h3-7,12H,8-11H2,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORYJEYDZYSFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)-3-nitrobenzamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Nitration of Benzamide: The benzamide moiety is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

    Coupling Reaction: The piperazine ring is then coupled with the nitrated benzamide through a nucleophilic substitution reaction.

    Introduction of the Pyridine Ring:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methyl groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 4-(4-methyl-1-piperazinyl)-N-(6-methyl-2-pyridinyl)-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(4-methylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methyl-1-piperazinyl)-N-(2-pyridinyl)-3-nitrobenzamide
  • 4-(1-piperazinyl)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide
  • 4-(4-methyl-1-piperazinyl)-N-(6-methyl-2-pyridinyl)-benzamide

Uniqueness

4-(4-methylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)-3-nitrobenzamide is unique due to the specific positioning of the nitro group and the combination of the piperazine and pyridine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-methylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)-3-nitrobenzamide
Reactant of Route 2
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4-(4-methylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)-3-nitrobenzamide

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